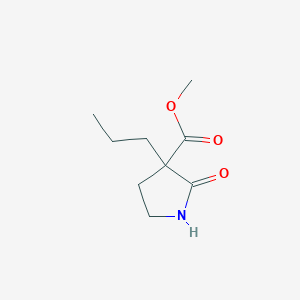

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl 2-oxo-3-propylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H15NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11) |

InChI Key |

HIFMTHFIDJLWRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCNC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate typically involves the reaction of propylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. The process can be summarized as follows:

Reaction of Propylamine with Ethyl Acetoacetate: This step forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Esterification: The final step involves esterification to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Methyl Esters

Methyl esters of bicyclic and diterpenoid acids, such as sandaracopimaric acid methyl ester and torulosic acid methyl ester, share the ester functional group but differ in their core structures (e.g., diterpene vs. pyrrolidine backbones) . These analogs are often studied for their biological activities, such as antimicrobial or anti-inflammatory properties, but their larger molecular frameworks (e.g., labdane or abietane skeletons) result in higher molecular weights (>300 g/mol) and distinct solubility profiles compared to the simpler pyrrolidine-based methyl ester .

Table 1: Key Structural Differences

Functional Group Variations in Pyrrolidine Derivatives

In contrast, this compound lacks halogen substituents, which may reduce its lipophilicity and alter its pharmacokinetic profile.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal packing and solubility, differ significantly between analogs. The ketone and ester groups in this compound may engage in weaker hydrogen bonds compared to compounds with hydroxyl or carboxylic acid groups (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) .

Q & A

(Basic) What are the common synthetic routes for Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate, and what analytical techniques validate its purity and structure?

Methodological Answer:

Synthesis typically involves cyclization or esterification reactions. For example, a pyrrolidine ring can be formed via a [3+2] cycloaddition between a nitrone and a propyl-substituted alkene, followed by oxidation to introduce the ketone moiety. Esterification is achieved using methanol under acid catalysis. Post-synthesis, purity is validated via HPLC or GC-MS. Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to identify proton environments and carbonyl/ester groups.

- IR spectroscopy to confirm the ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹).

- Mass spectrometry (EI or ESI) for molecular ion verification.

- X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .

(Basic) How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:

Single-crystal X-ray diffraction is performed on a diffractometer equipped with a CCD detector. Data reduction uses SAINT or APEX3 , and structure solution employs direct methods (e.g., SHELXT ). Refinement with SHELXL optimizes bond lengths, angles, and thermal parameters. The final structure is visualized using ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement .

(Advanced) What challenges arise in refining the crystal structure when dealing with disordered propyl groups or twinning?

Methodological Answer:

Disordered propyl groups require partitioning occupancy using PART instructions in SHELXL. Twinning (e.g., by merrohedry) is addressed via the TWIN command, refining twin laws and scale factors. For severe disorder, constraints (e.g., SADI for similar bond lengths) or restraints (e.g., ISOR for thermal motion) are applied. Validation tools like PLATON check for missed symmetry or twinning .

(Advanced) How do hydrogen bonding networks influence the crystal packing and stability of this compound?

Methodological Answer:

Hydrogen bonds (e.g., N-H···O=C or C-H···O) are analyzed using Graph Set Theory (as per Etter’s rules) to classify motifs (e.g., chains, rings). For example, dimeric R₂²(8) motifs between ketone and ester groups stabilize the lattice. Tools like Mercury or CrystalExplorer quantify interaction energies, revealing dominant contributions from H-bonding vs. van der Waals forces .

(Advanced) What computational methods predict the most stable conformation of the pyrrolidine ring?

Methodological Answer:

The Cremer-Pople puckering parameters (θ, φ) are calculated using atomic coordinates to quantify ring distortion. For the pyrrolidine ring, DFT calculations (e.g., Gaussian with B3LYP/6-31G*) optimize geometry and compute energy profiles for pseudorotation. Molecular dynamics simulations (e.g., AMBER ) assess conformational flexibility in solution, validated against NOESY NMR data .

(Advanced) How can diastereoselective synthesis be achieved for pyrrolidine derivatives like this compound?

Methodological Answer:

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) enforce stereocontrol. For example, a Michael addition to a propyl-substituted enone followed by cyclization can yield the desired diastereomer. Stereochemical outcomes are confirmed via X-ray or NOE NMR correlations .

(Basic) What spectroscopic techniques are used to analyze the functional groups and confirm the ester and ketone moieties?

Methodological Answer:

- ¹H NMR : Ester methoxy protons appear as a singlet (~δ 3.7 ppm). The ketone lacks adjacent protons, so no splitting.

- ¹³C NMR : Ketone carbonyl at ~δ 210 ppm; ester carbonyl at ~δ 170 ppm.

- IR : Sharp ketone C=O peak (~1720 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- UV-Vis : n→π* transitions of carbonyl groups (λ ~280 nm) .

(Advanced) How to resolve contradictions in spectroscopic data indicating alternative tautomeric forms or rotamers?

Methodological Answer:

Variable-temperature NMR (e.g., −40°C to 80°C) slows exchange processes, revealing separate signals for tautomers/rotamers. DFT calculations predict relative stabilities of conformers. Dynamic HPLC with chiral columns separates rotamers, while 2D EXSY NMR detects exchange between forms. For tautomers, isotopic labeling (e.g., ¹⁵N) clarifies protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.